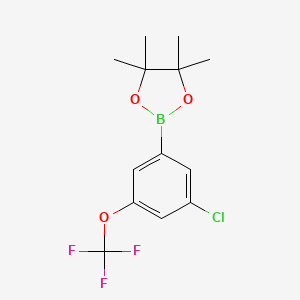

3-Chlor-5-(Trifluormethoxy)phenylboronsäure, Pinacolester

Übersicht

Beschreibung

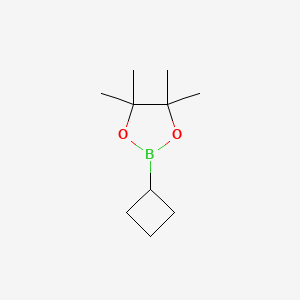

3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C13H15BClF3O3 and its molecular weight is 322.52 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelverabreichungssysteme

3-Chlor-5-(Trifluormethoxy)phenylboronsäure, Pinacolester: wurde bei der Entwicklung von Arzneimittelverabreichungssystemen eingesetzt. So wurde er strukturell modifiziert, um reaktive Sauerstoffspezies (ROS)-responsive multifunktionale Nanopartikel zu erzeugen . Diese Nanopartikel sind so konzipiert, dass sie therapeutische Wirkstoffe wie Curcumin als Reaktion auf ROS freisetzen, die bei entzündlichen Erkrankungen wie Parodontitis weit verbreitet sind. Dieser zielgerichtete Freisetzungsmechanismus stellt sicher, dass das Medikament genau dort abgegeben wird, wo es benötigt wird, wodurch die Wirksamkeit erhöht und potenzielle Nebenwirkungen reduziert werden.

Organische Synthese

Diese Verbindung ist ein wertvoller Reaktant in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktionen sind entscheidend für die Herstellung komplexer organischer Moleküle, einschließlich Pharmazeutika und Polymere. Das Vorhandensein der Trifluormethoxygruppe erhöht die Reaktivität und verleiht den resultierenden Molekülen einzigartige elektronische Eigenschaften.

Materialwissenschaft

In der Materialwissenschaft trägt This compound zur Synthese fluorierter aromatischer Poly(Ether-Amide) bei . Diese Materialien zeichnen sich durch außergewöhnliche chemische Beständigkeit und thermische Stabilität aus, was sie für Hochleistungsanwendungen wie fortschrittliche Beschichtungen und Filme geeignet macht.

Katalyse

Die Verbindung dient als Katalysator in verschiedenen chemischen Reaktionen. So wurde sie beispielsweise in Protodeboronierungsverfahren eingesetzt, die für die Synthese bestimmter organischer Verbindungen unerlässlich sind . Die katalytische Aktivität dieser Verbindung ist auf den Boronsäureanteil zurückzuführen, der die Übertragung der Borgruppe in chemischen Reaktionen erleichtert.

Analytische Chemie

In der analytischen Chemie werden die Löslichkeitseigenschaften von Phenylboronsäuren und ihren Estern, einschließlich This compound, untersucht, um ihr Verhalten in verschiedenen Lösungsmitteln zu verstehen . Dieses Wissen ist entscheidend für die Entwicklung von Extraktions- und Reinigungsprozessen für verschiedene Verbindungen.

Biomedizinische Forschung

Die Verbindung hat aufgrund ihrer Fähigkeit, Komplexe mit biologischen Molekülen zu bilden, potenzielle Anwendungen in der biomedizinischen Forschung. Sie kann zur Entwicklung molekularer Rezeptoren für Zucker verwendet werden, die Auswirkungen auf die Diabetesforschung und -behandlung haben .

Supramolekulare Chemie

Die supramolekulare Chemie untersucht die Wechselwirkungen zwischen Molekülen, um komplexe Strukturen zu bilden. This compound kann zum Aufbau kovalenter organischer Gerüste verwendet werden, die Anwendungen in der Gasspeicherung, Sensorik und Katalyse finden .

Biologische Aktivität

Schließlich werden die Derivate der Verbindung auf ihre biologische Aktivität untersucht. Sie wurden auf ihre Rolle als Inhibitoren oder Modulatoren von biologischen Signalwegen untersucht, was zur Entwicklung neuer Therapeutika führen könnte .

Wirkmechanismus

Target of Action

The primary target of the compound 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is susceptible to hydrolysis, especially at physiological ph . This could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of the action of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester. For instance, the rate of its hydrolysis is strongly influenced by pH, with the reaction being considerably accelerated at physiological pH . Additionally, the compound is water-soluble and may spread in water systems , which could potentially affect its stability and efficacy.

Biochemische Analyse

Biochemical Properties

3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic acid with palladium catalysts, facilitating the transfer of organic groups between molecules . The compound’s trifluoromethoxy group enhances its reactivity, allowing it to participate in a wide range of coupling reactions. Additionally, the pinacol ester moiety provides stability to the boronic acid, preventing premature degradation during the reaction process .

Cellular Effects

The effects of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester on cellular processes are not extensively documented. Boronic acids, in general, are known to interact with various cellular components, including enzymes and proteins. These interactions can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids have been shown to inhibit serine proteases and kinases, which play crucial roles in cell growth and proliferation . Therefore, it is plausible that 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester may exhibit similar effects on cellular functions.

Molecular Mechanism

The molecular mechanism of action of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester involves its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation, where the boronic acid transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond . This process is facilitated by the trifluoromethoxy group, which enhances the nucleophilicity of the boronic acid, making it more reactive in the coupling reaction . Additionally, the pinacol ester moiety provides stability to the boronic acid, preventing its degradation during the reaction process.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester can vary over time. The compound is generally stable under standard storage conditions, but its reactivity may decrease if exposed to moisture or high temperatures . Long-term studies on the effects of this compound on cellular functions are limited, but it is known that boronic acids can undergo hydrolysis, leading to the formation of boronic acid derivatives that may exhibit different biochemical properties .

Metabolic Pathways

3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is involved in metabolic pathways related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with palladium catalysts, facilitating the transfer of organic groups between molecules . Additionally, boronic acids can undergo hydrolysis, leading to the formation of boronic acid derivatives that may participate in other metabolic pathways .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins, which can influence their localization and accumulation within cells

Eigenschaften

IUPAC Name |

2-[3-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-9(15)7-10(6-8)19-13(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHLHDNQZYFLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide](/img/structure/B1470872.png)

![2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470876.png)

![1-[2-Methoxy-2-(4-methylphenyl)ethyl]piperazine](/img/structure/B1470881.png)

![2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide](/img/structure/B1470885.png)

![Methyl 3-[(piperidin-2-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1470887.png)

![1-phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1470890.png)

![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)

![2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID](/img/structure/B1470895.png)